molecular formula C6H9ClF4N4 B8118743 1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride

1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride

Cat. No.: B8118743
M. Wt: 248.61 g/mol
InChI Key: IFSTUFZYEYFESE-UHFFFAOYSA-N
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Description

1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride is a chemical compound with the molecular formula C6H9ClF4N4. It is known for its unique structure, which includes a tetrafluoropropyl group attached to a triazole ring, and a methylamine group.

Properties

IUPAC Name

[1-(2,2,3,3-tetrafluoropropyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4N4.ClH/c7-5(8)6(9,10)3-14-2-4(1-11)12-13-14;/h2,5H,1,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSTUFZYEYFESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(C(F)F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable tetrafluoropropyl halide.

    Attachment of the Methylamine Group: The methylamine group can be attached through a reductive amination reaction involving a suitable aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of 1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrafluoropropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The tetrafluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with various biological targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Tetrafluoropropyltriazolyl-4-ethylamine hydrochloride
  • 1-Tetrafluoropropyltriazolyl-4-propylamine hydrochloride
  • 1-Tetrafluoropropyltriazolyl-4-butylamine hydrochloride

Uniqueness

1-Tetrafluoropropyltriazolyl-4-methylamine hydrochloride is unique due to its specific combination of a tetrafluoropropyl group, a triazole ring, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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